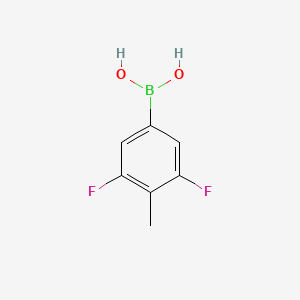
3,5-Difluoro-4-methylphenylboronic acid
Übersicht
Beschreibung
3,5-Difluoro-4-methylphenylboronic acid is a boronic acid derivative with a molecular weight of 171.94 . It is a solid substance that is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like this compound often involves Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 .
Chemical Reactions Analysis
Boronic acids like this compound are often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 171.94 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-methylphenylboronic acid has been used in a variety of scientific research applications. It is commonly used in synthetic organic chemistry, such as in Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Buchwald-Hartwig reactions. It is also used in a variety of biochemical and physiological studies, such as enzyme inhibition, protein-protein interactions, and cell signaling.
Wirkmechanismus
Target of Action
The primary target of 3,5-Difluoro-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign .
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Difluoro-4-methylphenylboronic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in both acidic and basic solutions. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound is not soluble in organic solvents, making it difficult to use in certain synthetic reactions.
Zukünftige Richtungen
3,5-Difluoro-4-methylphenylboronic acid has a variety of potential future applications in scientific research. It could be used to study the effects of drugs on the body, such as the effects of anticoagulants on the clotting cascade. Additionally, it could be used to study the effects of environmental toxins on the body, such as the effects of air pollution on the respiratory system. It could also be used to study the effects of dietary components on the body, such as the effects of dietary fiber on the digestive system. Finally, it could be used to study the effects of pharmaceuticals on the body, such as the effects of antibiotics on the immune system.
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed and can cause skin and eye irritation and respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust, to wear protective gloves, and to wash hands thoroughly after handling .
Biochemische Analyse
Biochemical Properties
3,5-Difluoro-4-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step, which is essential for the coupling reaction .
In addition to its role in organic synthesis, this compound has been studied for its interactions with various enzymes and proteins. For instance, boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction can modulate the activity of the enzyme, making this compound a potential candidate for enzyme inhibition studies .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by this compound can lead to alterations in cell signaling pathways that rely on protease activity. This can affect processes such as apoptosis, cell proliferation, and differentiation .
Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular functions, including metabolism, stress response, and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can inhibit or activate the target biomolecule, depending on the nature of the binding site and the specific biochemical context .
For instance, the inhibition of serine proteases by this compound involves the formation of a covalent bond between the boronic acid group and the serine residue in the enzyme’s active site. This covalent bond is reversible, allowing for the modulation of enzyme activity in a controlled manner . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of the boronic acid group, reducing its efficacy in biochemical applications .
In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed. These effects include sustained inhibition of enzyme activity, alterations in gene expression, and changes in cellular metabolism. The temporal dynamics of these effects are influenced by the stability and degradation of the compound, as well as the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and proteins without causing significant toxicity or adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal physiological processes .
Threshold effects have been observed in studies where the compound’s efficacy and toxicity are dose-dependent. For instance, low doses of this compound can effectively inhibit serine proteases, while higher doses can lead to off-target effects and toxicity . These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group in this compound can undergo metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by various enzymes . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity in biological systems .
Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, the inhibition of serine proteases by this compound can lead to changes in the levels of metabolites that are regulated by these enzymes . These effects can have downstream consequences on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties and the specific cellular context . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors can affect the compound’s bioavailability and efficacy in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, the boronic acid group in this compound can interact with specific proteins that direct its localization to the nucleus, mitochondria, or other organelles .
The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For instance, the localization of this compound to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Similarly, its localization to the mitochondria can affect cellular metabolism and energy production by interacting with mitochondrial enzymes and proteins .
Eigenschaften
IUPAC Name |
(3,5-difluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWCCYIZIZXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)
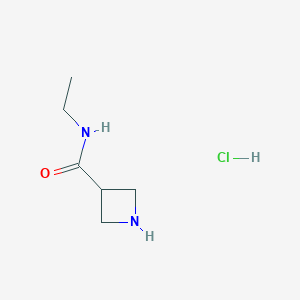
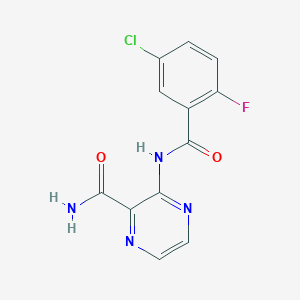
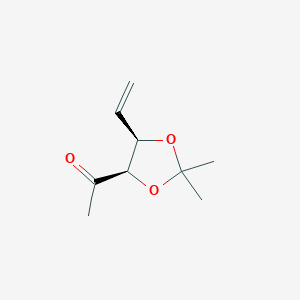
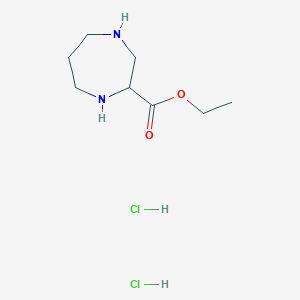
![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)
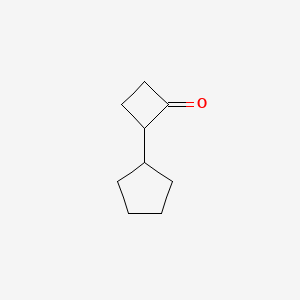

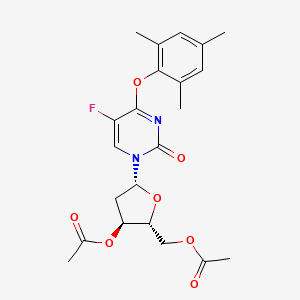
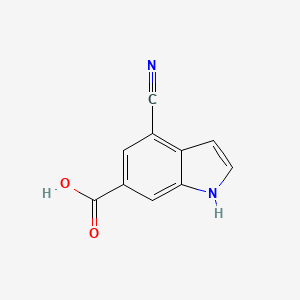
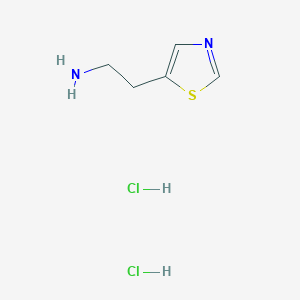

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)